Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate
Description
Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate is a piperidine derivative characterized by a phenethyl group at the 1-position and an amino-ester moiety at the 4-position of the piperidine ring. Its molecular formula is C₁₆H₂₃N₂O₂ (calculated molecular weight: 283.37 g/mol).
Properties
CAS No. |
228252-36-6 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
ethyl 4-amino-1-(2-phenylethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-2-20-15(19)16(17)9-12-18(13-10-16)11-8-14-6-4-3-5-7-14/h3-7H,2,8-13,17H2,1H3 |
InChI Key |
GAPLJQQBOIXNNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Hydantoin Formation (Step 1)
The synthesis begins with N-phenethylpiperidone (1), which undergoes condensation under modified Bucherer-Bergs conditions:
The product, 5-(1-phenethylpiperidin-4-yl)hydantoin (2), is isolated in 68% yield after crystallization from ethanol.
Alkaline Hydrolysis to Amino Acid Salt (Step 2)
Hydantoin (2) is hydrolyzed under strongly basic conditions:
Esterification with Ethanol (Step 3)
The sodium salt (3) is esterified using thionyl chloride in anhydrous ethanol:
Ammonium Reagent Composition
Comparative studies demonstrate that ammonium carbamate-urea mixtures outperform pure ammonium carbonate:
The urea-containing system enhances nucleophilic attack on the ketone intermediate, accelerating cyclization.
Solvent Effects on Esterification
Ethanol’s polarity and protic nature optimize esterification efficiency:
Despite methanol’s higher yield, ethanol is preferred for its lower toxicity and easier industrial handling.
Hydantoin Intermediate (2)
Final Ester Product (4)
Comparative Analysis with Related Piperidine Esters
Structural Analogues and Their Synthetic Challenges
The phenethyl substituent in compound (4) provides optimal balance between steric accessibility and solubility.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| N-Phenethylpiperidone | 2200 | 58% |
| Ammonium carbamate | 150 | 12% |
| SOCl₂ | 300 | 18% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups such as amides or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted piperidine derivatives .
Scientific Research Applications
Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Piperidine carboxylates exhibit diverse biological activities depending on substituents at the 1- and 4-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility : The target compound’s phenethyl group reduces aqueous solubility compared to unsubstituted analogs but increases organic solvent compatibility.
- Melting Points : Piperidine carboxylates generally exhibit melting points between 80–150°C, influenced by substituent bulk and hydrogen bonding .
Biological Activity
Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring with an ethyl carboxylate group and an amino group, which are critical for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's piperidine structure facilitates binding to these targets, potentially leading to inhibition or modulation of their functions.
Enzyme Inhibition
Research indicates that compounds similar to this compound may act as inhibitors of monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters. Selective inhibition of MAO-A and MAO-B has been linked to therapeutic effects in neurological disorders .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
- Monoamine Oxidase Inhibition : A study investigated the stereoselective activity of piperidine derivatives, including those structurally related to this compound. The results demonstrated that specific isomers exhibited significant inhibition of MAO-A, suggesting potential therapeutic applications in treating depression and anxiety disorders .
- Cocaine Antagonism : Another research program focused on developing cocaine antagonists incorporating piperidine analogs. The results indicated that these compounds could block cocaine binding while allowing for dopamine reuptake, highlighting their potential in addiction treatment .
- Neuropharmacological Effects : In vivo studies have shown that compounds similar to this compound can influence central nervous system activities, providing insights into their role as neuroprotective agents .
Q & A
Q. What synthetic strategies are recommended for Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. For example:
Piperidine Core Formation : Start with a piperidine derivative (e.g., 4-piperidone) and introduce the phenethyl group via alkylation under inert conditions (e.g., using NaH in THF at 0–5°C) .
Amino Group Introduction : Use reductive amination (e.g., NH₃ and NaBH₃CN) or direct substitution with ammonia under high pressure .
Esterification : React the carboxylate intermediate with ethanol in the presence of H₂SO₄ or DCC as a coupling agent .
-
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Data Table : Common Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Phenethyl bromide, NaH, THF, 0°C | 65–75 | |
| Amination | NH₃, NaBH₃CN, MeOH | 50–60 | |
| Esterification | Ethanol, H₂SO₄, reflux | 80–85 |
Q. How is the crystal structure of this compound analyzed?
- Methodological Answer : X-ray crystallography is the gold standard. Use SHELX programs for structure solution and refinement :
Data Collection : Collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K.
Structure Solution : Apply direct methods (SHELXT) for phase determination.
Refinement : Refine with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Check R-factor (<5%), residual electron density, and geometric parameters (e.g., bond lengths within 2σ of expected values) .
Q. What spectroscopic techniques confirm its molecular structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify substituents (e.g., phenethyl protons at δ 7.2–7.4 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
- IR : Confirm ester (C=O stretch ~1720 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹) groups .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer : Use Design of Experiments (DoE) to assess variables:
- Temperature : Lower alkylation temperatures (e.g., −10°C) reduce side reactions .
- Catalysts : Replace NaH with milder bases (e.g., K₂CO₃) in polar aprotic solvents (DMF) for better solubility .
- Workup : Employ flash chromatography over preparative HPLC for higher-purity intermediates .
- Data Contradictions : If yields vary between studies, verify reagent purity or anhydrous conditions via Karl Fischer titration .
Q. What computational methods predict biological target interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to receptors (e.g., sigma-1 or NMDA targets) .
- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-receptor complexes .
- QSAR : Corporate substituent effects (e.g., phenethyl vs. methyl groups) on activity using CoMFA .
- Validation : Cross-check with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .
Q. How to resolve discrepancies in pharmacological data across studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times) .
- Compound Purity : Validate via HPLC (≥95% purity) and NMR to exclude impurities affecting activity .
- Structural Confirmation : Re-analyze batch samples via X-ray crystallography to rule out polymorphic variations .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
